molecular formula C20H14ClFN4O2 B2582521 5-bromo-N-(2-bromo-4-methylphenyl)-1-propionylindoline-6-sulfonamide CAS No. 1251705-29-9

5-bromo-N-(2-bromo-4-methylphenyl)-1-propionylindoline-6-sulfonamide

Cat. No. B2582521
CAS RN: 1251705-29-9
M. Wt: 396.81
InChI Key: QGDLWNDDOWTXLG-UHFFFAOYSA-N
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Description

5-bromo-N-(2-bromo-4-methylphenyl)-1-propionylindoline-6-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BIPS and has a molecular formula of C18H14Br3N2O3S.

Scientific Research Applications

Synthesis and Catalytic Applications

A novel N-bromo sulfonamide reagent has been synthesized and characterized for its application in organic synthesis. This compound is used as a highly efficient catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction. The process offers advantages such as the use of non-toxic materials, high yields, short reaction times, and clean workup, highlighting the utility of N-bromo sulfonamides in facilitating organic transformations (Khazaei et al., 2014).

Antioxidant and Bioactive Compounds

Research on bromophenol derivatives from the red alga Rhodomela confervoides has led to the isolation of compounds with potential bioactive properties. Although these compounds were found inactive against several human cancer cell lines and microorganisms, their structural elucidation contributes to the understanding of marine-derived bioactive substances (Zhao et al., 2004).

Antibacterial and Antifungal Activity

Sulfonamide-derived compounds, including those related to N-bromo sulfonamides, have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown moderate to significant activity against various bacterial strains and good antifungal activity, demonstrating the potential of sulfonamide derivatives in developing new antimicrobial agents (Chohan & Shad, 2011).

Enzyme Inhibition Studies

A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for their enzyme inhibition potential. These compounds have shown excellent potential against acetylcholinesterase (AChE) and α-glucosidase, indicating their possible use in treating conditions like Alzheimer's disease and diabetes (Riaz, 2020).

properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2/c21-15-8-12(3-5-16(15)22)11-24-18(27)10-19-25-26-20(28-19)14-4-6-17-13(9-14)2-1-7-23-17/h1-9H,10-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDLWNDDOWTXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=NN=C(O3)CC(=O)NCC4=CC(=C(C=C4)F)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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